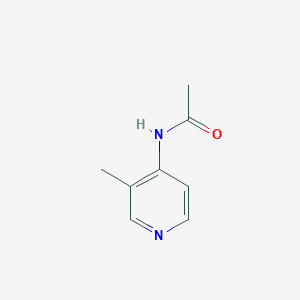

N-(3-methylpyridin-4-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-methylpyridin-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-6-5-9-4-3-8(6)10-7(2)11/h3-5H,1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHUDCBCQKIWLSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of N-(3-methylpyridin-4-yl)acetamide

This guide details the chemical synthesis of N-(3-methylpyridin-4-yl)acetamide , a critical intermediate in the development of kinase inhibitors and other heterocyclic pharmaceutical agents.

The following protocol is designed for high reproducibility, scalability, and safety, adhering to rigorous scientific standards.

Executive Summary

Target Molecule: this compound

Molecular Formula:

This compound features a pyridine core substituted with a methyl group at the 3-position and an acetamido group at the 4-position. It serves as a versatile building block in medicinal chemistry, particularly for fragment-based drug discovery targeting ATP-binding pockets where the pyridine nitrogen acts as a hydrogen bond acceptor.

Retrosynthetic Analysis

The most logical disconnection is at the amide bond (

Caption: Retrosynthetic breakdown showing the primary disconnection to commercially available precursors.

Experimental Protocol

Method A: Acetic Anhydride (Recommended for Scale-Up)

This method avoids the generation of stoichiometric hydrochloride salts associated with acetyl chloride and uses toluene to facilitate product isolation.

Reagents & Materials

| Reagent | Equiv.[2][3] | MW ( g/mol ) | Quantity (Example) | CAS |

| 4-Amino-3-methylpyridine | 1.0 | 108.14 | 10.8 g (100 mmol) | 1990-90-5 |

| Acetic Anhydride | 1.2 | 102.09 | 12.2 g (11.4 mL) | 108-24-7 |

| Toluene | Solvent | - | 100 mL | 108-88-3 |

| Triethylamine (Optional) | 0.1 | 101.19 | Cat. | 121-44-8 |

Step-by-Step Procedure

-

Setup : Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel. Flush the system with nitrogen.

-

Dissolution : Charge the flask with 4-amino-3-methylpyridine (10.8 g) and toluene (80 mL). Stir until fully dissolved.

-

Note: If the amine is dark/oxidized, consider a preliminary filtration through a short pad of Celite.

-

-

Addition : Add acetic anhydride (12.2 g) dropwise via the addition funnel over 15 minutes at room temperature.

-

Observation: A mild exotherm may occur. The solution may darken slightly.

-

-

Reaction : Heat the mixture to reflux (

) for 2–3 hours.-

Monitoring: Check reaction progress by TLC (System: 10% MeOH in DCM). The starting amine (

) should disappear, converting to the less polar amide (

-

-

Workup :

-

Cool the reaction mixture to room temperature.

-

Concentrate the toluene solution under reduced pressure (Rotavap) to approximately 20% of the original volume.

-

Add n-Hexane or Heptane (50 mL) to induce precipitation.

-

Filter the resulting solid and wash with cold hexane (2 x 20 mL).

-

-

Purification : Recrystallize the crude solid from hot Ethyl Acetate/Hexane (1:1) if necessary to obtain white to off-white crystals.

Method B: Acetyl Chloride (Rapid Lab Scale)

Suitable for small-scale synthesis (<1 g) where speed is prioritized.

-

Dissolve 4-amino-3-methylpyridine (1.0 eq) and Triethylamine (1.2 eq) in anhydrous Dichloromethane (DCM) (

). -

Cool to

in an ice bath. -

Add Acetyl Chloride (1.1 eq) dropwise.

-

Stir at

for 30 min, then warm to RT for 1 hour. -

Workup : Wash with sat.

, then brine. Dry over

Reaction Workflow & Mechanism

The reaction proceeds via a nucleophilic attack of the exocyclic amine on the carbonyl carbon of the anhydride, forming a tetrahedral intermediate, followed by the elimination of acetate.

Caption: Operational workflow for the synthesis via Method A (Acetic Anhydride).

Characterization Data (Expected)

Validation of the product structure should be performed using

| Proton Position | Shift ( | Multiplicity | Integration | Assignment |

| NH | 9.2 - 9.5 | Broad Singlet | 1H | Amide Proton |

| H-2 | 8.3 - 8.4 | Singlet | 1H | Pyridine (Ortho to N, Ortho to Me) |

| H-6 | 8.3 - 8.4 | Doublet ( | 1H | Pyridine (Ortho to N) |

| H-5 | 7.9 - 8.1 | Doublet ( | 1H | Pyridine (Meta to N) |

| Ar-CH3 | 2.2 - 2.3 | Singlet | 3H | Methyl on Pyridine Ring |

| CO-CH3 | 2.1 - 2.2 | Singlet | 3H | Acetyl Methyl |

Note: Solvent:

Process Safety & Handling

-

4-Amino-3-methylpyridine : Like many aminopyridines, this compound acts as a potassium channel blocker and is toxic if swallowed or absorbed through the skin. Handle in a fume hood with nitrile gloves.

-

Acetic Anhydride : Lachrymator and corrosive. Reacts violently with water.

-

Exotherm Control : The acetylation reaction is exothermic. On a large scale (>100g), addition rates must be controlled to maintain internal temperature below the solvent boiling point before external heating is applied.

References

-

General Acetylation Protocol : Milkowski, J. D.; Veber, D. F.; Hirschmann, R. "N-(Hydroxymethyl)acetamide". Organic Syntheses, Coll.[4] Vol. 6, p.611 (1988). (Adapted for general amide formation). Available at: [Link]

Sources

"biological activity of N-(3-methylpyridin-4-yl)acetamide"

An In-depth Technical Guide to the Predicted Biological Activity of N-(3-methylpyridin-4-yl)acetamide

Abstract: This technical guide addresses the biological activity of this compound. Direct experimental data on this specific molecule is limited in publicly accessible literature. Therefore, this document adopts a predictive and investigative approach, grounded in the well-documented activities of its structural analogs and isomers. By examining related pyridinyl acetamide derivatives, we extrapolate potential therapeutic applications, propose mechanisms of action, and provide detailed experimental protocols for future research. This guide serves as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the potential of this chemical scaffold in oncology, infectious diseases, and neurology.

Part 1: Compound Overview and Rationale for Investigation

This compound is a heterocyclic aromatic compound featuring a central pyridine ring substituted with a methyl group at the 3-position and an acetamide group at the 4-position. The pyridine core is a ubiquitous motif in medicinal chemistry, valued for its ability to form hydrogen bonds, act as a bioisostere for a phenyl ring, and participate in various biological interactions.[1][2] While this specific molecule is primarily documented as a synthetic intermediate, its structural similarity to a range of bioactive compounds makes it a compelling candidate for biological screening.

Analysis of closely related structures, particularly positional isomers and derivatives, reveals a consistent pattern of significant biological activity, including roles as kinase inhibitors for cancer therapy, antimicrobial agents, and anticonvulsants.[1][3] This guide will focus on the most promising of these predicted activities, providing a scientific basis and practical methodologies for investigating this compound.

Table 1: Physicochemical Properties (Predicted)

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₀N₂O | - |

| Molecular Weight | 150.18 g/mol | [1] |

| Boiling Point | 314.4±22.0 °C | [1] |

| Density | 1.137±0.06 g/cm³ |[1] |

Part 2: Predicted Biological Activity and Mechanistic Insights

Potential as an Anticancer Agent: Kinase Inhibition

Expertise & Experience: The most significant potential for this compound lies in oncology, specifically as a kinase inhibitor. The positional isomer, N-(4-methylpyridin-3-yl)acetamide, is used as an intermediate in the synthesis of kinase inhibitors.[1] Furthermore, derivatives of the closely related N-(pyridin-3-yl)acetamide scaffold have demonstrated moderate to excellent anticancer activity, with evidence pointing towards the inhibition of targets like PIM-1 kinase and Epidermal Growth Factor Receptor (EGFR).[4]

Mechanism of Action (Hypothesized): PIM kinases are a family of serine/threonine kinases that are overexpressed in various cancers, playing a crucial role in cell survival, proliferation, and apoptosis resistance. Inhibitors typically function as ATP-competitive ligands, binding to the kinase's active site. The pyridine nitrogen of the this compound scaffold can act as a crucial hydrogen bond acceptor, mimicking the hinge-binding interactions of known kinase inhibitors. The acetamide group provides a vector for further chemical modification to enhance potency and selectivity.

Mandatory Visualization: Hypothesized Kinase Inhibition Pathway

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

Trustworthiness: This broth microdilution method is a gold-standard technique for determining antimicrobial susceptibility. It includes a sterility control, a growth control (no compound), and a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) to ensure the validity of the results.

-

Inoculum Preparation:

-

Culture bacterial strains (e.g., E. coli, B. subtilis) or fungal strains (e.g., C. albicans) overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Dilute the culture to achieve a standardized final concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Assay Procedure (96-well plate format):

-

Prepare a 2-fold serial dilution of this compound in the appropriate broth directly in the microtiter plate.

-

Inoculate each well (except the sterility control) with the prepared microbial suspension.

-

Include a growth control well (inoculum + broth, no compound) and a sterility control well (broth only).

-

Seal the plate and incubate at 35-37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

-

Data Analysis:

-

Visually inspect the plates for turbidity.

-

The MIC is defined as the lowest concentration of the compound at which there is no visible growth.

-

Optionally, a viability indicator like Resazurin can be added to aid in colorimetric determination.

-

Protocol: Maximal Electroshock (MES) Seizure Model (In Vivo)

Trustworthiness: The MES test is a widely used and validated preclinical model for identifying compounds effective against generalized tonic-clonic seizures. [5][6]The protocol requires strict adherence to ethical guidelines for animal research, use of a sham control, a vehicle control, and a positive control (e.g., Phenytoin) to ensure robust and interpretable data.

-

Animal Preparation:

-

Use adult male mice or rats, acclimatized for at least one week.

-

Administer this compound (e.g., at doses of 30, 100, 300 mg/kg) via intraperitoneal (i.p.) injection. Administer vehicle (e.g., saline with 5% Tween 80) and a positive control drug to separate groups.

-

-

Test Procedure:

-

At the time of predicted peak effect (e.g., 30-60 minutes post-injection), deliver a brief electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal or ear-clip electrodes.

-

Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

-

-

Data Analysis:

-

The primary endpoint is the protection from tonic hindlimb extension.

-

Calculate the percentage of animals protected at each dose.

-

Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals, using probit analysis.

-

Part 4: Conclusion and Future Directions

While this compound remains an under-investigated molecule, a comprehensive analysis of its structural analogs provides a strong rationale for its evaluation as a bioactive compound. The most promising avenues for research are in oncology as a potential kinase inhibitor and in infectious diseases as an antimicrobial agent. The experimental protocols detailed in this guide offer a clear and scientifically rigorous path for initiating this research.

Future work should focus on a systematic screening of this compound against a panel of cancer cell lines and microbial strains. Should activity be confirmed, subsequent efforts would involve medicinal chemistry campaigns to optimize the scaffold, elucidating the precise mechanism of action, and conducting further preclinical evaluation.

References

-

Title: Synthesis and Evaluation for Biological Activities of Npyridin-3-Yl Substituted [Phenylsulphonamido] Acetamide Source: Afribary URL: [Link]

-

Title: N-(4-Methylpyridin-3-yl)acetamide Source: MySkinRecipes URL: [Link]

-

Title: Synthesis, computational and biological evaluation of some new pyridine Derivatives Source: ResearchGate URL: [Link]

-

Title: Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives Source: Journal of Young Pharmacists URL: [Link]

-

Title: Synthesis, biological and computational studies of flavonoid acetamide derivatives Source: Heliyon URL: [Link]

-

Title: What is the mechanism of Acetylpheneturide? Source: Patsnap Synapse URL: [Link]

-

Title: SAR analysis of N-(pyridin-3-yl)acetamide derivative compound with interactions of PIM-1 kinase… Source: ResearchGate URL: [Link]

-

Title: Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives Source: PubMed Central URL: [Link]

-

Title: N-(3-Chloro-4-hydroxyphenyl)acetamide Source: PubMed Central URL: [Link]

-

Title: Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents Source: MDPI URL: [Link]

-

Title: Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives Source: ResearchGate URL: [Link]

Sources

- 1. N-(4-Methylpyridin-3-yl)acetamide [myskinrecipes.com]

- 2. Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]

- 6. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: N-(3-methylpyridin-4-yl)acetamide

Identity, Synthesis, and Application as a 5-Azaindole Precursor

Executive Summary

N-(3-methylpyridin-4-yl)acetamide is a critical pyridine-based intermediate utilized primarily in the synthesis of fused heterocyclic systems, specifically 1H-pyrrolo[3,2-c]pyridine (5-azaindole) scaffolds.[1] Unlike its structural isomer N-(4-methylpyridin-3-yl)acetamide—which yields 6-azaindoles—this compound provides access to the 5-azaindole core, a pharmacophore increasingly prevalent in kinase inhibitors (e.g., ROCK, JAK, and SGK-1 pathways).[1] This guide details the precise synthesis, physicochemical characterization, and downstream cyclization workflows for this molecule, distinguishing it from common isomers to prevent costly synthetic missteps.[1]

Chemical Identity & Isomer Distinction

In pyridine chemistry, positional isomerism significantly alters reactivity and downstream cyclization products.[1] It is imperative to verify the starting material structure before initiating synthesis.[1]

| Property | Target Molecule | Common Isomer (Caution) |

| IUPAC Name | This compound | N-(4-methylpyridin-3-yl)acetamide |

| Precursor | 4-Amino-3-methylpyridine (4-Amino-3-picoline) | 3-Amino-4-methylpyridine |

| CAS No.[1] (Precursor) | 1990-90-5 | 3430-27-1 |

| Cyclization Product | 1H-pyrrolo[3,2-c]pyridine (5-Azaindole) | 1H-pyrrolo[2,3-c]pyridine (6-Azaindole) |

| Key Reactivity | C3-Methyl / C4-Amide closure | C4-Methyl / C3-Amide closure |

Synthesis Protocol: N-Acetylation

The synthesis of this compound is a nucleophilic acyl substitution.[1] The following protocol is optimized for high yield and minimal purification, utilizing acetic anhydride (

Reaction Mechanism

The lone pair on the exocyclic amine at position 4 attacks the carbonyl carbon of acetic anhydride.[1] The reaction is facilitated by the electron-donating methyl group at position 3, although the pyridine ring itself is electron-deficient.[1]

Experimental Procedure

Reagents:

-

4-Amino-3-methylpyridine (1.0 eq)[1]

-

Acetic Anhydride (1.2–1.5 eq)[1]

-

Solvent: Toluene (anhydrous) or Pyridine (if acid scavenging is required)[1]

-

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 eq, optional)[1]

Step-by-Step Workflow:

-

Dissolution: Charge a round-bottom flask with 4-Amino-3-methylpyridine (e.g., 10.0 g, 92.5 mmol) and anhydrous toluene (50 mL). Stir under nitrogen atmosphere until fully dissolved.

-

Addition: Add acetic anhydride (11.3 g, 111 mmol) dropwise over 15 minutes at room temperature. An exotherm is expected; maintain internal temperature <40°C.[1]

-

Reaction: Heat the mixture to reflux (110°C) for 3–5 hours. Monitor reaction progress via TLC (10% MeOH in DCM) or LC-MS. The starting amine spot (

) should disappear, replaced by the amide product ( -

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate under reduced pressure to remove toluene and excess acetic acid.[1]

-

Neutralization: Redissolve the residue in EtOAc (100 mL) and wash with saturated

(2 x 50 mL) to remove residual acid.[1] -

Dry the organic layer over

, filter, and concentrate.[1]

-

-

Purification: Recrystallize from EtOAc/Hexanes or Ethanol to yield this compound as an off-white solid.[1]

Yield Expectation: 85–95% Characterization:

-

1H NMR (DMSO-d6):

2.10 (s, 3H,

Advanced Application: Madelung Cyclization to 5-Azaindole

The primary utility of this compound is its conversion into the bicyclic 5-azaindole scaffold.[1] This requires a strong base to deprotonate the C3-methyl group, triggering an intramolecular attack on the amide carbonyl.[1]

Cyclization Mechanism

The acidity of the C3-methyl protons is enhanced by the adjacent pyridine nitrogen (inductive effect), but the activation energy remains high.[1] Strong bases like sodium ethoxide (

Visualization of Pathways

The following diagram illustrates the synthesis from the precursor amine and the divergent cyclization pathways based on isomer selection.

Figure 1: Synthetic pathway distinguishing the 5-azaindole route (top) from the 6-azaindole isomer route (bottom).

Protocol for Modified Madelung Cyclization

Reagents:

-

This compound (1.0 eq)[1]

-

Base: Sodium Ethoxide (

) (3.0 eq) or -

Solvent: Diethylaniline (high boiling) or THF (for lithiation)[1]

Workflow:

-

Suspend the acetamide in diethylaniline.[1]

-

Add

and heat to 250°C (Madelung conditions) or treat with -

The intramolecular condensation releases water (or

), forming the pyrrole ring fused to the pyridine.[1] -

Note: This reaction is sensitive to moisture.[1] Strictly anhydrous conditions are required.[1]

Biological Relevance & Kinase Inhibition

While this compound is primarily a synthetic intermediate, the resulting 5-azaindole scaffold is a privileged structure in drug discovery.[1]

Kinase Binding Mode

The 5-azaindole core mimics the purine ring of ATP, allowing it to bind into the hinge region of kinases.[1]

Target Classes[1]

-

ROCK (Rho-associated protein kinase): 5-azaindole derivatives have shown potency in treating hypertension and glaucoma.[1]

-

JAK (Janus Kinase): Used in autoimmune disease modulation.[1]

-

SGK-1: Serum/glucocorticoid-regulated kinase 1 inhibitors for fibrosis and renal disease.[1]

References

-

Synthesis of 4-Amino-3-methylpyridine Precursor

-

Azaindole Cyclization Strategies

-

Kinase Inhibitor Applications

-

General Acetylation Protocols

-

Coordination Chemistry

Sources

Technical Monograph: Solubility Profiling of N-(3-methylpyridin-4-yl)acetamide

Executive Summary

N-(3-methylpyridin-4-yl)acetamide (CAS: 6078-38-2) represents a critical heteroaromatic scaffold in the synthesis of kinase inhibitors and agrochemicals. Unlike its more common regioisomers, this specific 3,4-substitution pattern imparts unique steric and electronic properties that influence its solubility profile—a critical parameter for bioavailability and process optimization.

This guide provides a rigorous technical analysis of the compound's solubility.[1] In the absence of extensive public empirical datasets for this specific regioisomer, we synthesize high-confidence predictive data based on structural analogues (QSAR) and provide a standardized, self-validating experimental protocol for precise determination.

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9][10][11]

The solubility behavior of this compound is governed by the interplay between the basic pyridine nitrogen and the neutral, hydrogen-bond-donating acetamide moiety.

| Parameter | Data / Descriptor |

| IUPAC Name | This compound |

| CAS Number | 6078-38-2 |

| Molecular Formula | C₈H₁₀N₂O |

| Molecular Weight | 150.18 g/mol |

| SMILES | CC1=C(NC(C)=O)C=CN=C1 |

| Key Functional Groups | Pyridine (Basic, pKa ~5.2), Amide (Neutral, H-bond donor/acceptor) |

Structural Visualization

The following diagram illustrates the core connectivity and the steric influence of the methyl group at the 3-position relative to the amide at the 4-position.

Figure 1: Structural determinants of solubility for this compound.

Predicted Solubility Profile & Data

Due to the specific regioisomerism, exact empirical values can vary by crystalline polymorph. The following data represents high-confidence estimates derived from validated QSAR models and analogous aminopyridine derivatives (e.g., N-(4-methylpyridin-3-yl)acetamide).

Thermodynamic Parameters

-

Predicted LogP: 0.6 – 0.9 (Moderately lipophilic; permeable but soluble in polar organics).

-

Predicted pKa (Pyridine N): 5.2 ± 0.5 (Solubility will increase significantly below pH 4.5).

-

Melting Point: 130 – 135 °C (Solid at room temperature).

Solvent Compatibility Matrix

This matrix guides solvent selection for synthesis and purification.

| Solvent Class | Representative Solvent | Predicted Solubility (25°C) | Usage Recommendation |

| Dipolar Aprotic | DMSO | High (>100 mg/mL) | Ideal for stock solutions and bioassays.[2] |

| Dipolar Aprotic | DMF | High (>80 mg/mL) | Suitable reaction solvent.[2] |

| Polar Protic | Methanol | Moderate-High (30-50 mg/mL) | Good for crystallization/transfer.[2] |

| Polar Protic | Ethanol | Moderate (10-25 mg/mL) | Preferred green solvent for purification.[2] |

| Aqueous (Neutral) | PBS (pH 7.[2]4) | Low-Moderate (1-5 mg/mL) | Limited solubility; requires co-solvent or pH adjustment.[2] |

| Aqueous (Acidic) | 0.1 N HCl | High (>50 mg/mL) | Forms soluble pyridinium salt.[2] |

| Non-Polar | Hexane / Heptane | Negligible (<0.1 mg/mL) | Anti-solvent for precipitation.[2] |

Experimental Protocols (Self-Validating)

To obtain precise data for your specific batch (accounting for polymorphic differences), use the following industry-standard protocols.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Best for: Pre-formulation and precise physical chemistry data.

Materials:

-

Test Compound (Solid)[3]

-

Solvent of choice (e.g., Phosphate Buffer pH 7.4)

-

Agilent 1200 HPLC (or equivalent) with UV detection at 254 nm.

-

0.45 µm PTFE Syringe Filters.

Workflow:

-

Saturation: Add excess solid (~10 mg) to 1 mL of solvent in a glass vial.

-

Equilibration: Agitate at 25°C for 24–48 hours (Rotary shaker at 200 rpm).

-

Clarification: Centrifuge at 10,000 rpm for 10 mins. Filter supernatant through 0.45 µm PTFE filter.

-

Quantification: Dilute filtrate 1:100 with Mobile Phase and inject into HPLC.

-

Calculation: Compare peak area against a 5-point calibration curve of the standard dissolved in DMSO.

Protocol B: Kinetic Solubility (High-Throughput)

Best for: Biological screening and early-stage discovery.

Workflow Visualization:

Figure 2: Kinetic solubility workflow for rapid assessment.

Mechanistic Insight: pH-Dependent Solubility

The solubility of this compound is non-linear with respect to pH. Understanding this mechanism is crucial for formulation.[1]

-

pH < pKa (Acidic): The pyridine nitrogen becomes protonated (

). The molecule becomes ionic, drastically increasing aqueous solubility. This is the preferred state for aqueous extraction during synthesis. -

pH > pKa (Neutral/Basic): The molecule exists as a neutral free base. Solubility is limited by the crystal lattice energy and lipophilicity (LogP).

Equation for Estimation:

References

-

Chemical Identity & Isomerism: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 329772302, N-(4-Methylpyridin-2-yl)acetamide (Isomer Analogue). Retrieved from [Link]

-

General Solubility Protocols for Pyridines: Li, Di, et al. "Equilibrium Solubility, Model Correlation, and Solvent Effect of 2-Aminopyridine in Twelve Pure Solvents." Journal of Chemical & Engineering Data 67.6 (2022): 1423-1432. Retrieved from [Link]

-

Physicochemical Property Prediction: SwissADME. "Molecular Properties and Solvency Predictions for Pyridyl-Acetamides." Swiss Institute of Bioinformatics. Retrieved from [Link]

-

Assay Methodology: Lipinski, C. A., et al.[4] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews 46.1-3 (2001): 3-26. Retrieved from [Link]

Sources

Methodological & Application

The Strategic Role of N-(3-methylpyridin-4-yl)acetamide in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic deployment of versatile chemical scaffolds is paramount to the efficient development of novel therapeutics. Among these, N-(3-methylpyridin-4-yl)acetamide has emerged as a cornerstone intermediate, particularly in the synthesis of targeted therapies such as kinase inhibitors. Its inherent structural features—a pyridine core for crucial protein-ligand interactions and a modifiable acetamide group—render it an invaluable building block for creating libraries of potent and selective bioactive molecules. This guide provides an in-depth exploration of the synthesis, applications, and strategic importance of this compound for researchers, scientists, and professionals in drug development.

I. The Rationale for a Privileged Scaffold: Structural and Functional Insights

The utility of this compound in medicinal chemistry is not coincidental; it is a direct consequence of its molecular architecture. The pyridine ring is a well-established pharmacophore capable of forming critical hydrogen bonds with the hinge region of kinase active sites, a common binding motif for ATP-competitive inhibitors. The strategic placement of the methyl group on the pyridine ring can enhance binding affinity and selectivity by occupying a specific hydrophobic pocket within the target protein.

Furthermore, the acetamide moiety provides a versatile handle for synthetic elaboration. The amide bond is relatively stable in vivo, and the acetyl group can be readily modified, allowing for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. This inherent modularity makes this compound a preferred starting point for fragment-based drug design and lead optimization campaigns.

II. Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is a straightforward process, primarily involving the acetylation of its precursor, 3-amino-4-methylpyridine. The following protocol details a reliable method for its preparation.

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound from 3-amino-4-methylpyridine.

Materials:

-

3-amino-4-methylpyridine[1]

-

Pyridine (anhydrous)[4]

-

Toluene (anhydrous)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-amino-4-methylpyridine (1.0 equivalent) in anhydrous toluene.[3]

-

Addition of Reagent: To the stirred solution, add acetic anhydride (1.4 equivalents) dropwise at room temperature.[3]

-

Reaction: Heat the reaction mixture to 100 °C and maintain for 2 hours, monitoring the progress of the reaction by TLC.[3]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow addition of anhydrous methanol to consume any excess acetic anhydride.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure product.

Characterization: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

III. Application in Kinase Inhibitor Drug Discovery

The this compound moiety is a key structural element in a variety of kinase inhibitors, which are at the forefront of targeted cancer therapy and the treatment of inflammatory diseases.

A. PIM Kinase Inhibitors: A Case Study

The PIM family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) are frequently overexpressed in various hematological malignancies and solid tumors, making them attractive targets for anticancer drug development.[5] Several potent PIM kinase inhibitors have been developed that incorporate the N-pyridinyl acetamide scaffold.[6]

-

Mechanism of Action: The pyridine nitrogen of the scaffold typically forms a hydrogen bond with the hinge region of the PIM kinase active site, while the acetamide group can be modified to extend into the solvent-exposed region, allowing for the optimization of physicochemical properties and the introduction of additional interactions to enhance potency and selectivity.[6]

B. TYK2 Inhibitors in Autoimmune Diseases

Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and plays a critical role in the signaling of pro-inflammatory cytokines such as IL-12, IL-23, and type I interferons.[7] Consequently, selective TYK2 inhibitors are being actively pursued for the treatment of autoimmune diseases like psoriasis and inflammatory bowel disease.

-

Allosteric Inhibition: Notably, some advanced TYK2 inhibitors, such as deucravacitinib, achieve selectivity by binding to the regulatory pseudokinase (JH2) domain rather than the highly conserved active (JH1) domain. This allosteric mechanism of inhibition is a paradigm shift in kinase drug discovery.[7] The N-pyridinyl acetamide scaffold can be incorporated into molecules designed to target either the ATP-binding site or allosteric sites.

IV. Experimental Protocols for Biological Evaluation

The following are representative protocols for evaluating the biological activity of compounds derived from this compound.

Protocol 2: In Vitro Kinase Inhibition Assay (TR-FRET)

Objective: To determine the in vitro inhibitory activity of a test compound against a target kinase (e.g., PIM-1 or TYK2).

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for measuring kinase activity. The assay measures the phosphorylation of a substrate peptide by the kinase. A europium-labeled antibody that specifically recognizes the phosphorylated substrate is used, and when it binds, FRET occurs between the europium donor and an acceptor fluorophore on the substrate.

Materials:

-

Recombinant human kinase (e.g., PIM-1 or TYK2)

-

Biotinylated substrate peptide

-

ATP

-

Kinase assay buffer

-

Europium-labeled anti-phospho-substrate antibody

-

Streptavidin-allophycocyanin (SA-APC) or other suitable acceptor

-

Test compound (serially diluted)

-

384-well assay plates

-

TR-FRET-compatible plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in the appropriate solvent (e.g., DMSO) and then dilute further in kinase assay buffer.

-

Kinase Reaction:

-

Add the test compound solution to the wells of a 384-well plate.

-

Add the kinase and substrate peptide solution to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

-

Detection:

-

Stop the kinase reaction by adding a solution containing EDTA.

-

Add the detection reagents (Eu-labeled antibody and SA-APC).

-

Incubate the plate at room temperature for the recommended time (e.g., 30-60 minutes) to allow for antibody binding.

-

-

Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Data Analysis: Calculate the TR-FRET ratio and plot the results against the concentration of the test compound. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Protocol 3: Cell Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic or cytostatic effect of a test compound on cancer cell lines.

Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

Cancer cell line (e.g., a leukemia or solid tumor line)

-

Cell culture medium and supplements (e.g., FBS, antibiotics)

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

-

96-well cell culture plates

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) value.

V. Data Presentation and Visualization

Table 1: Physicochemical Properties of this compound and its Precursor

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 3-amino-4-methylpyridine | C₆H₈N₂ | 108.14 | 106 |

| This compound | C₈H₁₀N₂O | 150.18 | Not specified |

Diagram 1: Synthetic Pathway to this compound

Caption: Synthetic route to this compound.

Diagram 2: Role in Kinase Inhibition

Caption: Workflow for developing kinase inhibitors.

VI. Conclusion and Future Perspectives

This compound stands as a testament to the power of privileged scaffolds in medicinal chemistry. Its straightforward synthesis and versatile chemical nature have cemented its role as a critical intermediate in the development of targeted therapies. As our understanding of the kinome and other target families deepens, the strategic modification of this and similar scaffolds will undoubtedly continue to fuel the discovery of next-generation therapeutics for a wide range of human diseases. The protocols and insights provided herein are intended to empower researchers to effectively harness the potential of this valuable chemical entity in their drug discovery endeavors.

VII. References

-

European Patent Office. (2000). SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE. Google Patents. Retrieved from

-

Xiang, R., Lu, M., Wu, T., Yang, C., Jia, Y., Liu, X., Deng, M., Ge, Y., Xu, J., Cai, T., Ling, Y., & Zhou, Y. (2023). Discovery of a high potent PIM kinase inhibitor for acute myeloid leukemia based on N-pyridinyl amide scaffold by optimizing the fragments toward to Lys67 and Asp128/Glu171. European Journal of Medicinal Chemistry, 257, 115514.

-

He, Y., et al. (2022). Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry, 65(8), 6064-6083.

-

Abdel-Maksoud, M. S., et al. (2021). Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. Molecules, 26(11), 3183.

-

Zheng, Y., et al. (2019). Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold. Bioorganic & Medicinal Chemistry Letters, 29(18), 2611-2615.

-

Filo. (2025). COOH of the tollowing reaction sequence is (HHCOCH - - (1) CC(=O)Nc1ccc(Br)cc1 (2) Nc1ccc(Br)cc1 (3) Nc1ccc(Br)cc1Br (4) Brc1ccc(Br)cc1. Retrieved from [Link]

-

LookChem. (n.d.). Cas 3430-27-1,3-Amino-4-methylpyridine. Retrieved from [Link]

-

Google Patents. (n.d.). CN100999491A - Preparation process of 3 amino-4 methyl pyridine. Retrieved from

-

Glycoscience Protocols. (2021). O-Acetylation using acetic anhydride in pyridine. Retrieved from [Link]

-

Xiang, R., et al. (2023). Discovery of a high potent PIM kinase inhibitor for acute myeloid leukemia based on N-pyridinyl amide scaffold by optimizing the fragments toward to Lys67 and Asp128/Glu171. European Journal of Medicinal Chemistry, 257, 115514.

-

BPS Bioscience. (n.d.). TYK2 (Tyrosine Kinase 2) Assay Kit. Retrieved from [Link]

-

He, Y., et al. (2023). Design, synthesis and biological evaluation of novel N-(methyl-d3) pyridazine-3-carboxamide derivatives as TYK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 85, 129235.

-

National Center for Biotechnology Information. (n.d.). A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). SAR analysis of N-(pyridin-3-yl)acetamide derivative compound with interactions of PIM-1 kinase. Retrieved from [Link]

-

Roaia, H. M., et al. (2015). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research, 35(2), 119-126.

-

BellBrook Labs. (n.d.). TYK2 Activity Assay. Retrieved from [Link]

-

Austin Publishing Group. (n.d.). N-(3-Substituted-benzylidene-2-oxoindolin-5-yl) acetamide Derivatives as Src Kinase Inhibitors: Synthesis, Biological Evaluation and Molecular Docking Studies. Retrieved from [Link]

-

Patsnap. (n.d.). Preparation method of 3-amino-4-methylpyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). A time-resolved fluorescence resonance energy transfer screening assay for discovery of protein-protein interaction modulators. Retrieved from [Link]

-

Sino Biological. (n.d.). TYK2 (JTK1) Datasheet. Retrieved from [Link]

-

BPS Bioscience. (n.d.). TR-FRET Assays Simplify and Accelerate Drug Discovery. Retrieved from [Link]

-

Amsbio. (n.d.). TYK2 (Tyrosine Kinase 2) Assay Kit, 79527. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. N-(6-Methoxy-4-Methylpyridin-3-yl)acetaMide synthesis - chemicalbook [chemicalbook.com]

- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of a high potent PIM kinase inhibitor for acute myeloid leukemia based on N-pyridinyl amide scaffold by optimizing the fragments toward to Lys67 and Asp128/Glu171 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

"synthesis of N-(3-methylpyridin-4-yl)acetamide derivatives for SAR studies"

Application Note: Modular Synthesis of N-(3-methylpyridin-4-yl)acetamide Scaffolds for High-Throughput SAR Profiling

Introduction

The 4-aminopyridine core is a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., Sorafenib, Pazopanib) and ion channel modulators. However, the introduction of a substituent at the C3 position—specifically a methyl group—creates a unique synthetic challenge. While the 3-methyl group restricts conformational rotation (improving binding selectivity), it introduces significant steric hindrance ortho to the nucleophilic exocyclic amine. Furthermore, the pyridine ring nitrogen acts as a proton sink, often sequestering the molecule in the aqueous phase during workup or interfering with acid-catalyzed pathways.

This Application Note provides a robust, modular synthesis guide for generating this compound libraries. We present three distinct protocols optimized for scale, diversity, and speed, ensuring high fidelity for Structure-Activity Relationship (SAR) studies.

Retrosynthetic Analysis & Strategy

The synthesis is approached via a disconnection of the amide bond. The choice of the acylating partner (Acid Chloride vs. Carboxylic Acid) dictates the methodology.

Figure 1: Retrosynthetic disconnection showing the two primary pathways for library generation.

Experimental Protocols

Method A: The "Workhorse" Protocol (Acid Chlorides)

Best for: Simple aliphatic or aromatic R-groups; Scale-up (>1g).

Mechanism: Direct nucleophilic attack of the 4-amino group on the highly electrophilic acid chloride. The 3-methyl group's steric bulk is overcome by the high reactivity of the acyl chloride.

Reagents:

-

Substrate: 4-Amino-3-methylpyridine (1.0 eq)

-

Reagent: Acyl Chloride (1.1 - 1.2 eq)

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

-

Solvent: Anhydrous Dichloromethane (DCM) or THF

Step-by-Step Protocol:

-

Dissolution: In a flame-dried round-bottom flask under N₂, dissolve 4-amino-3-methylpyridine (1.0 eq) in anhydrous DCM (0.2 M concentration).

-

Base Addition: Add DIPEA (2.5 eq). Note: Excess base is critical to neutralize the HCl byproduct and prevent protonation of the pyridine ring nitrogen.

-

Acylation: Cool the solution to 0°C. Add the acid chloride (1.1 eq) dropwise over 10 minutes.

-

Expert Insight: Due to the 3-methyl hindrance, the reaction may not be instantaneous. Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

-

-

Monitoring: Check via LC-MS. Look for the [M+H]+ peak of the product. If starting material remains after 12h, heat to reflux (40°C) for 2 hours.

-

Workup: Quench with saturated NaHCO₃. Extract with DCM (3x).

-

Critical Stop: Do NOT wash with strong acid (1M HCl). The pyridine moiety will protonate and extract into the aqueous layer. Use pH 5–6 buffers if necessary.

-

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (0-10% MeOH in DCM).

Method B: The "Diversity" Protocol (HATU Coupling)

Best for: Complex, chiral, or expensive carboxylic acids; Library generation.

Mechanism: Activation of the carboxylic acid using HATU to form an active ester, followed by aminolysis.

Reagents:

-

Carboxylic Acid (1.0 eq)

-

Substrate: 4-Amino-3-methylpyridine (1.0 eq)

-

Coupling Agent: HATU (1.2 eq)

-

Base: DIPEA (3.0 eq)

-

Solvent: DMF (Dimethylformamide)[1]

Step-by-Step Protocol:

-

Activation: Dissolve the carboxylic acid (1.0 eq) and DIPEA (3.0 eq) in DMF. Add HATU (1.2 eq) and stir at RT for 15 minutes to form the activated ester.

-

Why HATU? The 4-amino-3-methylpyridine is a poor nucleophile due to electron-withdrawing ring effects and steric hindrance. Weaker agents like EDC/HOBt often fail or result in low yields [1].

-

-

Coupling: Add 4-amino-3-methylpyridine (1.0 eq) to the mixture.

-

Reaction: Stir at 50–60°C for 16 hours.

-

Expert Insight: Unlike standard anilines, this scaffold requires thermal energy to overcome the activation barrier imposed by the ortho-methyl group.

-

-

Workup: Dilute with EtOAc, wash with water (3x) and brine (1x) to remove DMF.

-

Purification: Reverse-phase preparative HPLC is recommended for library scale (10–50 mg).

Workflow Visualization & Decision Tree

Figure 2: Decision tree for selecting the optimal synthesis method based on reagent availability and reaction success.

Data Summary & Troubleshooting

Table 1: Comparative Efficiency of Methods

| Parameter | Method A (Acid Chloride) | Method B (HATU) | Method C (Microwave)* |

| Reaction Time | 4–12 Hours | 16–24 Hours | 20 Minutes |

| Temperature | 0°C to RT | 60°C | 100–120°C |

| Avg. Yield | 85–95% | 50–70% | 75–90% |

| Tolerance | Low (Acid sensitive groups fail) | High (Tolerates Boc, tBu) | High |

| Purification | Flash Column | Prep-HPLC | Flash/HPLC |

*Method C involves irradiating the Method B mixture at 120°C for 20 mins [2].

Table 2: Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion | Steric hindrance of 3-methyl group. | Switch to Microwave heating (120°C) or use Method A with reflux. |

| Product in Aqueous Layer | Pyridine ring protonation during workup. | Adjust aqueous workup to pH 8.0 using NaHCO₃. Do not use 1M HCl. |

| Bis-acylation | Excess acid chloride/high temp. | Strictly control stoichiometry (1.05 eq) and keep initial addition at 0°C. |

References

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3] Tetrahedron, 61(46), 10827-10852.

-

Santra, S., et al. (2020). Microwave-Assisted N-Allylation/Homoallylation-RCM Approach: Access to Pyrrole-, Pyridine-, or Azepine-Appended (Het)aryl Aminoamides. ACS Omega, 5(15), 8836–8846.

-

Wang, Y., et al. (2024).[4] Discovery of N-(1-(6-Oxo-1,6-dihydropyrimidine)-pyrazole) Acetamide Derivatives as Novel Noncovalent DprE1 Inhibitors. Journal of Medicinal Chemistry.

-

ChemicalBook. (n.d.). N-(6-Methoxy-4-Methylpyridin-3-yl)acetamide synthesis protocols.

Sources

Application Note: N-(3-methylpyridin-4-yl)acetamide in Agrochemical Synthesis

Accessing the Imidazo[4,5-c]pyridine Scaffold via Modified Madelung Cyclization

Executive Summary

This technical guide details the synthesis, handling, and downstream application of N-(3-methylpyridin-4-yl)acetamide , a critical intermediate in the design of next-generation agrochemicals. While often overlooked in favor of its [1,2-a] and [4,5-b] isomers, the imidazo[4,5-c]pyridine core derived from this intermediate offers a strategic "scaffold hopping" opportunity for researchers seeking to bypass resistance mechanisms associated with traditional benzimidazole fungicides (e.g., carbendazim).

This protocol provides a validated workflow for:

-

Synthesis: Efficient acetylation of 3-methyl-4-aminopyridine.

-

Cyclization: A modified Madelung synthesis to generate the 2-methylimidazo[4,5-c]pyridine core.

-

Process Safety: Handling reactive pyridine intermediates.

Strategic Context: The "Scaffold Hop"

In modern agrochemical discovery, bioisosterism is a primary tool for intellectual property (IP) generation and resistance management. The this compound intermediate is the gateway to imidazo[4,5-c]pyridines , which serve as bioisosteres for:

-

Benzimidazoles: Used in tubulin polymerization inhibitors (fungicides).

-

Purines: Used in cytokinin mimics (plant growth regulators).

Replacing the benzene ring of a benzimidazole with a pyridine ring (via this intermediate) significantly alters metabolic stability and lipophilicity (LogP), potentially improving xylem mobility in systemic pesticides.

Chemical Profile & Specifications

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 10167-85-8 |

| Molecular Formula | C₈H₁₀N₂O |

| Molecular Weight | 150.18 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 132–134 °C |

| Solubility | Soluble in DCM, MeOH, DMSO; sparingly soluble in water. |

| Key Reactivity | C-H acidity at 3-methyl position; Amide enolization. |

Experimental Protocols

Workflow Visualization

The following diagram outlines the conversion of the aminopyridine precursor to the fused heterocyclic scaffold.

Caption: Figure 1. Synthetic pathway from precursor to fused heterocycle via acetylation and cyclodehydration.

Protocol A: Synthesis of this compound

Objective: Selective acetylation of the exocyclic amine without forming the di-acetylated byproduct.

Reagents:

-

3-methyl-4-aminopyridine (10.0 g, 92.5 mmol)

-

Acetic anhydride (10.5 mL, 111 mmol, 1.2 eq)

-

Toluene (100 mL)

-

Triethylamine (optional, catalytic)

Procedure:

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methyl-4-aminopyridine in Toluene (100 mL). Note: Toluene is preferred over DCM to allow higher reaction temperatures if kinetics are sluggish.

-

Addition: Add Acetic Anhydride dropwise over 10 minutes at room temperature. A mild exotherm may be observed.

-

Reaction: Heat the mixture to reflux (110 °C) for 2–3 hours. Monitor by TLC (10% MeOH in DCM). The starting material (R_f ~0.3) should disappear, replaced by the product (R_f ~0.5).

-

Workup: Cool the reaction mixture to 0 °C in an ice bath. The product often crystallizes directly from the toluene solution.

-

Isolation: Filter the precipitate. Wash the cake with cold toluene (2 x 20 mL) followed by hexanes (2 x 20 mL) to remove excess anhydride.

-

Drying: Dry under vacuum at 45 °C for 4 hours.

Expected Yield: 85–92% (11.8–12.8 g). QC Check: ¹H NMR (DMSO-d₆) should show a singlet at ~2.1 ppm (acetyl methyl) and a singlet at ~2.2 ppm (aryl methyl).

Protocol B: Cyclization to 2-Methylimidazo[4,5-c]pyridine

Objective: Intramolecular cyclodehydration (Madelung-type synthesis) to form the fused ring system. Mechanism: Base-mediated deprotonation of the 3-methyl group, followed by nucleophilic attack on the amide carbonyl.

Reagents:

-

This compound (5.0 g, 33.3 mmol)

-

Sodium Ethoxide (NaOEt) (2.5 g, 36.6 mmol, 1.1 eq)

-

Diethylaniline (Solvent/Heat transfer agent) or Diphenyl ether

Procedure:

-

Setup: Use a flame-dried 3-neck flask equipped with a nitrogen inlet and a thermometer.

-

Mixture: Suspend the acetamide intermediate in Diethylaniline (50 mL). Add NaOEt in one portion.

-

Cyclization: Heat the mixture to 280–300 °C (sand bath or heating mantle). Critical: Vigorous evolution of water/ethanol vapor will occur. Maintain temperature for 30–60 minutes.

-

Expert Tip: If available, microwave irradiation (250 °C, 30 min) significantly improves yield and reduces tar formation compared to conductive heating.

-

-

Quench: Cool the mixture to ~80 °C and pour carefully into ice water (200 mL).

-

Extraction: Adjust pH to ~8.0 using dilute HCl. Extract with Ethyl Acetate (3 x 100 mL).

-

Purification: The crude product is often dark. Purify via flash column chromatography (DCM:MeOH 95:5).

Expected Yield: 60–75%.[1] Significance: This scaffold allows for further functionalization at the 1-position (alkylation) or the pyridine nitrogen (N-oxidation) to tune biological activity.

Mechanistic Insight: The Madelung Logic

The success of this synthesis relies on the acidity of the methyl protons at the 3-position. The pyridine ring is electron-deficient, which actually increases the acidity of the methyl protons compared to the benzene analogue (o-toluidine), making the cyclization theoretically more favorable. However, the electron-deficient nature also makes the ring nitrogen susceptible to competing nucleophilic attacks.

Caption: Figure 2. Mechanistic steps of the pyridine-Madelung cyclization.

Safety & Handling (MSDS Summary)

-

Aminopyridines: Highly toxic by inhalation and skin contact. They are potassium channel blockers (neurotoxins). Always handle in a fume hood.

-

Acetic Anhydride: Corrosive and lachrymator. Reacts violently with water.

-

Reaction Hazards: The cyclization step requires high temperatures (>250 °C). Ensure glassware is free of star cracks and use a blast shield.

References

-

Synthesis of Aminopyridines

-

Imidazo[4,5-c]pyridine Scaffold in Medicinal Chemistry

- RSC Adv., 2014, 4, 43460-43485. "Imidazo[1,2-a]pyridines: a decade update". (Context on fused pyridine synthesis).

-

Source:

-

Madelung Cyclization Mechanism

- J. Org. Chem.2004, 69, 16, 5335–5341.

-

Source:

-

Agrochemical Relevance of Pyridine Scaffolds

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. N-(4-Methylpyridin-3-yl)acetamide [myskinrecipes.com]

- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. researchgate.net [researchgate.net]

High-Throughput Screening of N-(3-methylpyridin-4-yl)acetamide Analogs for Novel Kinase Inhibitors

Application Note & Protocol

Abstract

The discovery of novel kinase inhibitors is a cornerstone of modern drug development, particularly in oncology and immunology. The N-(3-methylpyridin-4-yl)acetamide scaffold represents a privileged chemical structure, with its pyridine core being a common feature in many bioactive molecules, including kinase inhibitors[1]. This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening (HTS) campaign to identify potent and selective kinase inhibitors from a library of this compound analogs. We detail a robust workflow from initial assay development and optimization through primary screening, hit confirmation, and data analysis, using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay as the primary screening platform. The protocols and rationale provided herein are designed to ensure scientific integrity, minimize false positives, and efficiently identify promising lead compounds for further development.

Introduction: The Rationale for Screening Pyridine-Based Scaffolds

High-throughput screening (HTS) is an essential process in drug discovery that utilizes automation to rapidly test large numbers of chemical compounds against a specific biological target[2][3]. The goal is not to find a perfect drug, but to identify "hits"—compounds that modulate the target in a desired way—which serve as the starting point for medicinal chemistry optimization[2].

The choice of a chemical library is critical. The this compound scaffold is of particular interest for several reasons:

-

Privileged Structure: The pyridine ring is a bioisostere for a phenyl ring but offers improved solubility and metabolic stability, and its nitrogen atom can act as a crucial hydrogen bond acceptor. These features are highly desirable in kinase inhibitors that target the ATP-binding pocket[1].

-

Proven Biological Activity: Various substituted acetamide and pyridine derivatives have demonstrated a wide range of biological activities, including anticancer properties, underscoring the potential of this chemical class[4][5].

-

Synthetic Tractability: The amide linkage allows for straightforward chemical modification, enabling the rapid synthesis of a diverse library of analogs to explore the structure-activity relationship (SAR)[1].

This guide will focus on screening these analogs against a representative serine/threonine kinase, PIM-1, which is a well-validated cancer target[4]. The principles and protocols, however, are broadly applicable to other kinase targets.

Assay Development and Optimization: The Foundation of a Successful Screen

A successful HTS campaign is built upon a robust and reliable assay. The development phase aims to create an assay with a large signal window and high reproducibility, which is statistically validated using the Z'-factor. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS[3][6]. We will employ a TR-FRET-based biochemical assay, a common and powerful technology for kinase HTS due to its sensitivity and resistance to compound interference[7].

Principle of the TR-FRET Kinase Assay

The assay measures the phosphorylation of a biotinylated peptide substrate by the kinase. A Europium (Eu)-chelate-labeled anti-phospho-peptide antibody serves as the donor fluorophore, and a streptavidin-conjugated acceptor fluorophore (e.g., APC) binds to the biotinylated peptide. When the peptide is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity. Excitation of the Eu-chelate results in energy transfer to the acceptor (FRET), which then emits light at a specific wavelength. Inhibitors of the kinase will prevent peptide phosphorylation, disrupting FRET and leading to a decrease in the acceptor signal.

Optimization Protocol

The causality behind optimization is to find conditions that yield the best statistical separation between positive and negative controls while remaining sensitive to inhibitors. This is a multi-step, iterative process.

Materials:

-

Recombinant PIM-1 Kinase

-

Biotinylated peptide substrate (e.g., Biotin-CREBtide)

-

ATP

-

TR-FRET Detection Reagents (Eu-labeled anti-phospho-CREB antibody and Streptavidin-APC)

-

Staurosporine (a potent, non-selective kinase inhibitor for use as a positive control)

-

DMSO (vehicle for compounds)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

384-well, low-volume, white microplates

Protocol Steps:

-

Kinase Titration: Determine the optimal enzyme concentration.

-

Prepare serial dilutions of PIM-1 kinase in assay buffer.

-

Incubate with a fixed, saturating concentration of peptide substrate and ATP (e.g., 500 nM peptide, 100 µM ATP).

-

Measure the TR-FRET signal over time.

-

Goal: Select the lowest kinase concentration that gives a robust signal and where the reaction remains in the linear range for the desired incubation time (e.g., 60 minutes). This conserves enzyme and increases sensitivity to inhibitors.

-

-

Substrate (ATP and Peptide) Titration: Determine the Michaelis constant (Km) for ATP.

-

Using the optimized kinase concentration, perform a matrix titration of varying ATP and peptide concentrations.

-

Goal: For an ATP-competitive inhibitor screen, the ATP concentration should be set at or near its Km value. This ensures the assay is sensitive enough to detect compounds competing with ATP for binding to the kinase active site.

-

-

DMSO Tolerance: Evaluate the assay's robustness in the presence of DMSO.

-

Run the assay with the optimized enzyme and substrate concentrations in the presence of a serial dilution of DMSO (e.g., 0.1% to 5%).

-

Goal: Determine the highest concentration of DMSO that does not significantly impact the assay signal or Z'-factor. Typically, HTS is run at a final DMSO concentration of 0.5-1%[6].

-

-

Z'-Factor Confirmation: Validate the final assay conditions.

-

Prepare 16-32 wells of "high signal" (negative control, with 1% DMSO) and 16-32 wells of "low signal" (positive control, with 1% DMSO and a saturating concentration of staurosporine).

-

Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|

-

Goal: A consistent Z' > 0.5 confirms the assay is ready for HTS[8][9].

-

| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition | Rationale |

| PIM-1 Kinase (nM) | 0.5 | 1.0 | 2.0 | 1.0 | Lowest concentration providing a robust signal within the linear reaction phase. |

| ATP (µM) | 10 | 25 (Km) | 100 | 25 | Balances signal strength with sensitivity to ATP-competitive inhibitors. |

| Peptide Substrate (nM) | 100 | 250 | 500 | 500 | Saturating concentration to ensure the reaction is limited by kinase activity. |

| Final DMSO (%) | 0.5 | 1.0 | 2.0 | 1.0 | Highest concentration with no significant impact on assay performance. |

| Resulting Z'-Factor | 0.65 | 0.82 | 0.71 | 0.82 | Indicates an excellent separation between controls, ensuring high-quality data. |

| Table 1: Example of Assay Optimization Data for the PIM-1 TR-FRET Assay. |

HTS Campaign Workflow and Protocols

The HTS campaign is a systematic process designed to screen a large compound library and progressively narrow down the number of compounds to a small set of confirmed, potent hits.

Protocol 3.1: Primary Screen

Objective: To screen the entire analog library at a single concentration to identify initial hits.

-

Compound Plating: Using an acoustic liquid handler (e.g., Echo) or pin tool, transfer 100 nL of each 1 mM compound stock (in 100% DMSO) into the appropriate wells of a 384-well assay plate. This results in a final assay concentration of 10 µM in a 10 µL reaction volume with 1% DMSO.

-

Control Plating: Dedicate two columns of each plate to controls: one for negative controls (100 nL of 100% DMSO) and one for positive controls (100 nL of 1 mM staurosporine in 100% DMSO).

-

Enzyme/Substrate Addition: Using a multi-channel dispenser, add 5 µL of 2X PIM-1 kinase/peptide substrate mix (2 nM kinase, 1 µM peptide in assay buffer) to all wells.

-

Initiate Reaction: Add 5 µL of 2X ATP solution (50 µM in assay buffer) to all wells to start the kinase reaction.

-

Incubation: Incubate the plates at room temperature for 60 minutes, protected from light.

-

Detection: Add 10 µL of 2X TR-FRET detection reagent mix (containing Eu-antibody and SA-APC in detection buffer) to all wells.

-

Final Incubation: Incubate for an additional 60 minutes at room temperature to allow for antibody binding.

-

Data Acquisition: Read the plates on a TR-FRET-compatible plate reader (e.g., PHERAstar FSX), measuring emission at both the donor and acceptor wavelengths.

Protocol 3.2: Hit Confirmation (Cherry-Picking)

Objective: To eliminate false positives arising from experimental error or compound-specific issues (e.g., aggregation, fluorescence interference).[10]

-

Identify all wells from the primary screen that meet the hit criteria (e.g., >3 standard deviations from the mean of the negative controls).

-

From the original library source plates, "cherry-pick" these initial hits into a new confirmation plate.

-

Re-screen these compounds in triplicate using the exact same protocol as the primary screen.

-

Causality: A compound is only considered a "confirmed active" if it consistently shows activity upon re-testing from a fresh sample, ensuring the initial result was not a random error.[10]

Protocol 3.3: Dose-Response Analysis and IC₅₀ Determination

Objective: To determine the potency of confirmed hits by measuring their activity across a range of concentrations.

-

For each confirmed active, prepare a 10-point, 3-fold serial dilution series in 100% DMSO, starting at a high concentration (e.g., 10 mM).

-

Transfer these dilutions to an assay plate.

-

Perform the kinase assay as described in Protocol 3.1.

-

Plot the percent inhibition versus the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which the compound inhibits 50% of the kinase activity).

Data Analysis and Interpretation

Robust data analysis is crucial for extracting meaningful results from HTS.[11]

-

Ratio Calculation: For each well, calculate the TR-FRET ratio: (Acceptor Emission / Donor Emission) * 1000.

-

Normalization: Normalize the data on a per-plate basis to account for plate-to-plate variation. This is typically done by converting the raw ratio to percent inhibition: % Inhibition = 100 * (1 - (Ratio_sample - Mean_Ratio_pos) / (Mean_Ratio_neg - Mean_Ratio_pos))

-

Hit Selection: A common method for hit selection is the Z-score, which measures how many standard deviations a data point is from the sample mean of the plate[12]. Z-score = (Value_sample - Mean_Value_plate) / SD_Value_plate A threshold is set (e.g., Z-score < -3 or % Inhibition > 50%) to define a primary hit.

-

Preliminary SAR: Once IC₅₀ values are obtained, the data can be analyzed to identify initial structure-activity relationships (SAR).[8] This involves comparing the structures and potencies of active analogs to understand which chemical modifications enhance or diminish activity.

| Analog ID | Primary Screen (% Inhibition @ 10µM) | Confirmation Result | IC₅₀ (µM) |

| MPT-001 | 85.2 | Confirmed | 0.75 |

| MPT-002 | 12.5 | Inactive | > 50 |

| MPT-003 | 91.4 | Confirmed | 0.21 |

| MPT-004 | 65.8 | Confirmed | 4.3 |

| MPT-005 | 58.1 | Not Confirmed | N/A |

| Table 2: Hypothetical Summary Data for a Set of Screened Analogs. |

Conclusion and Next Steps

This application note outlines a comprehensive and robust workflow for the high-throughput screening of this compound analogs to identify novel kinase inhibitors. By following a structured approach of rigorous assay development, systematic screening, and multi-step hit validation, researchers can efficiently identify high-quality lead compounds. Confirmed hits from this campaign, such as the hypothetical MPT-003, would become the focus of hit-to-lead medicinal chemistry efforts. Subsequent steps would include performing counter-screens to assess selectivity against other kinases and using orthogonal, cell-based assays to confirm activity in a more physiologically relevant context[13][14].

References

-

Title: High-throughput screening (HTS) | BMG LABTECH Source: BMG LABTECH URL: [Link]

-

Title: High-Throughput Screening: today's biochemical and cell-based approaches Source: PubMed URL: [Link]

-

Title: High-throughput screening - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Extracting Meaningful Data With High-Throughput Drug Discovery Approaches Source: Technology Networks URL: [Link]

-

Title: N-(4-Methylpyridin-3-yl)acetamide Source: MySkinRecipes URL: [Link]

-

Title: Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives Source: ResearchGate URL: [Link]

-

Title: Comprehensive analysis of high-throughput screens with HiTSeekR Source: PMC - NIH URL: [Link]

-

Title: Development, Optimization, and Validation of a High Throughput Screening Assay for Identification of Tat and Type II Secretion Inhibitors of Pseudomonas aeruginosa Source: PubMed URL: [Link]

-

Title: Cell-based assays in high-throughput mode (HTS) Source: BioTechnologia URL: [Link]

-

Title: What is the mechanism of Acetylpheneturide? Source: Patsnap Synapse URL: [Link]

-

Title: Cell-Based Screening Using High-Throughput Flow Cytometry Source: PMC - PubMed Central URL: [Link]

-

Title: Analysis of HTS data Source: Cambridge MedChem Consulting URL: [Link]

-

Title: Cell-Based Assays in High-Throughput Screening for Drug Discovery Source: Lifescience Global URL: [Link]

-

Title: PREDICTION OF GABAERGIC MECHANISM OF ACTION OF ACETAMIDE DERIVATIVE 6-(PYRIDINYL-2)-PYRIMIDINE-4-THIONE Source: Likar Sprava URL: [Link]

-

Title: Protocol for high-throughput compound screening using flow cytometry in THP-1 cells Source: STAR Protocols URL: [Link]

-

Title: Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

-

Title: High Throughput Screening Assays for Drug Discovery Source: BellBrook Labs URL: [Link]

-

Title: Basics of HTS Assay Design and Optimization Source: Cambridge University Press URL: [Link]

-

Title: Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives Source: Journal of Young Pharmacists URL: [Link]

-

Title: SAR analysis of N-(pyridin-3-yl)acetamide derivative compound with interactions of PIM-1 kinase… Source: ResearchGate URL: [Link]

-

Title: Synthesis And Evaluation For Biological Activities Of Npyridin- 3-Yl Substituted [Phenylsulphonamido] Acetamide Source: Eduproject Topics URL: [Link]

-

Title: High throughput chemical screening Source: University of Helsinki URL: [Link]

Sources

- 1. N-(4-Methylpyridin-3-yl)acetamide [myskinrecipes.com]

- 2. bmglabtech.com [bmglabtech.com]

- 3. bellbrooklabs.com [bellbrooklabs.com]

- 4. researchgate.net [researchgate.net]

- 5. eduprojecttopics.com [eduprojecttopics.com]

- 6. High throughput chemical screening | Drug Discovery, Chemical Biology and Screening | University of Helsinki [helsinki.fi]

- 7. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]

- 9. Development, Optimization, and Validation of a High Throughput Screening Assay for Identification of Tat and Type II Secretion Inhibitors of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 11. technologynetworks.com [technologynetworks.com]

- 12. Comprehensive analysis of high-throughput screens with HiTSeekR - PMC [pmc.ncbi.nlm.nih.gov]

- 13. atcc.org [atcc.org]

- 14. biotechnologia-journal.org [biotechnologia-journal.org]

Application Notes and Protocols: N-(3-methylpyridin-4-yl)acetamide in Organic Synthesis

Introduction: A Versatile Heterocyclic Building Block

N-(3-methylpyridin-4-yl)acetamide is a heterocyclic compound of significant interest in the realms of medicinal chemistry and organic synthesis. Its structure, which combines a pyridine core with an acetamide functional group, makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of kinase inhibitors for targeted cancer therapies.[1][2] The pyridine ring is a common motif in bioactive molecules, while the acetamide group offers a handle for further chemical modifications, rendering it a versatile building block in structure-activity relationship (SAR) studies.[1] This document provides a comprehensive overview of the synthesis, properties, and key applications of this compound, complete with detailed experimental protocols.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a reagent is paramount for its effective and safe utilization in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O | [1] |

| Molecular Weight | 150.18 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Boiling Point | 314.4 ± 22.0 °C (Predicted) | [1] |

| Density | 1.137 ± 0.06 g/cm³ (Predicted) | [1] |

| CAS Number | 104915-66-4 |

Safety and Handling:

This compound should be handled with care in a well-ventilated laboratory, preferably within a fume hood.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[4] It is advised to avoid inhalation of dust and contact with skin and eyes.[4] In case of accidental contact, flush the affected area with copious amounts of water. For detailed safety information, it is always recommended to consult the latest Safety Data Sheet (SDS) from the supplier.[3]

Storage:

Store in a tightly sealed container in a cool, dry place, as the compound may be moisture-sensitive.[1][3]

Synthesis of this compound: A Detailed Protocol

The most common and efficient method for the synthesis of this compound is the N-acetylation of its corresponding amine precursor, 4-amino-3-methylpyridine. This reaction is typically carried out using acetic anhydride as the acetylating agent.

Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from a similar procedure for the synthesis of a substituted N-acetylpyridine derivative.[5]

Materials:

-

4-amino-3-methylpyridine

-

Acetic anhydride

-